Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate iron chelate
CAS No.: 4450-97-9
Cat. No.: VC16102018
Molecular Formula: C8H11NO4
Molecular Weight: 185.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4450-97-9 |
|---|---|
| Molecular Formula | C8H11NO4 |
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | ethyl 4-hydroxy-1-methyl-5-oxo-2H-pyrrole-3-carboxylate |
| Standard InChI | InChI=1S/C8H11NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h10H,3-4H2,1-2H3 |
| Standard InChI Key | DSDSKBLQRIVSTN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C(=O)N(C1)C)O |
Introduction
Chemical Structure and Properties
Molecular Identification
The compound is characterized by the following identifiers:
| Property | Value |
|---|---|
| CAS Number | 4450-97-9 |
| Molecular Formula | C₈H₁₁NO₄ |
| Molecular Weight | 185.18 g/mol |
| IUPAC Name | Ethyl 4-hydroxy-1-methyl-5-oxo-2H-pyrrole-3-carboxylate |
| SMILES | CCOC(=O)C1=C(C(=O)N(C1)C)O |
| InChI | InChI=1S/C8H11NO4/c1-3-13-8(12)5-4-9(2)7(11)6(5)10/h10H,3-4H2,1-2H3 |
| PubChem CID | 54677458 |
Computed properties include a logP of 0.2, indicating moderate hydrophobicity, and rotatable bond count of 3, affecting conformational flexibility .
Structural Features
The compound’s structure comprises:
-
Ethyl ester group: Contributes to solubility in organic solvents.
-
Pyrroline ring: Contains a hydroxyl group at position 4 and a ketone at position 5.
-
N-methyl substitution: Enhances stability and chelating capacity for iron ions.
Synthesis and Preparation
Synthesis Protocol
The iron chelate is synthesized by reacting ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate with iron salts under controlled conditions. While specific reaction details remain proprietary, the process typically involves:
-
Coordination of iron ions: The ligand binds iron via the hydroxyl and ketone groups.
-
Purification: Recrystallization or chromatography to isolate the chelate.
Stability and Degradation
pH-Dependent Stability
The compound’s stability varies significantly with pH:
At pH 5, the chelate demonstrates exceptional resilience, attributed to optimal coordination geometry and reduced hydrolysis.
Biological Tissue Stability
In histological preparations, the chelate remains stable for 18 months, enabling long-term iron quantification .
Applications in Research
Analytical Chemistry
The compound’s deep red iron chelate exhibits a linear relationship between absorbance and iron concentration, enabling precise quantification .
Histological Staining
Compared to traditional methods (e.g., Prussian blue), this chelate offers advantages:
| Parameter | Ethyl N-methyl-4-hydroxy-5-oxo-3-pyrroline-3-carboxylate | Prussian Blue |
|---|---|---|
| Sensitivity | Detects low iron concentrations | Moderate |
| Specificity | Minimal interference from other metals | High |
| Stability | 18 months in tissues | Limited |
Research Findings and Data
Photostability Data
| Condition | Exposure Duration | Decomposition (%) | Kinetic Order |
|---|---|---|---|
| pH 1.2, 10⁻² M | 528 hours | 90.9 | Zero-order |
| pH 5.0, 10⁻² M | 192 hours | <1 | N/A |
Spectrophotometric Analysis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume